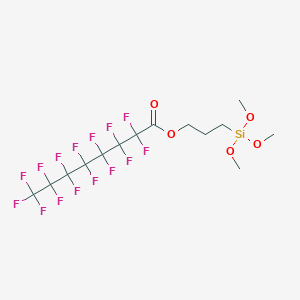
1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene typically involves multi-step organic reactions. The process may start with the nitration of a benzene derivative, followed by sulfonation and chlorination steps. Each step requires specific reagents and conditions, such as concentrated sulfuric acid for sulfonation and chlorinating agents like thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The sulfonyl groups can be oxidized further under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of 1-(4-Aminobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The sulfonyl and nitro groups can participate in various biochemical interactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzene-1-sulfonyl)-2-nitrobenzene: Lacks the ethanesulfonyl group.
1-(4-Methylbenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene: Has a methyl group instead of chlorine.
1-(4-Chlorobenzene-1-sulfonyl)-4-(methylsulfonyl)-2-nitrobenzene: Has a methylsulfonyl group instead of ethanesulfonyl.
Uniqueness
1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene is unique due to the presence of both sulfonyl and nitro groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
90352-41-3 |
|---|---|
Molecular Formula |
C14H12ClNO6S2 |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-ethylsulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C14H12ClNO6S2/c1-2-23(19,20)12-7-8-14(13(9-12)16(17)18)24(21,22)11-5-3-10(15)4-6-11/h3-9H,2H2,1H3 |
InChI Key |
DMVNSNLJKSHFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)

![{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide](/img/structure/B14348054.png)

![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]dimethanediimine](/img/structure/B14348064.png)
![(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B14348071.png)
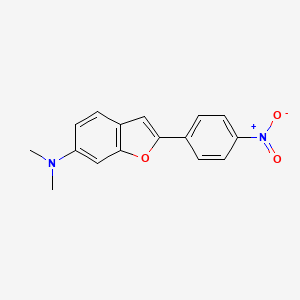
methanone](/img/structure/B14348083.png)
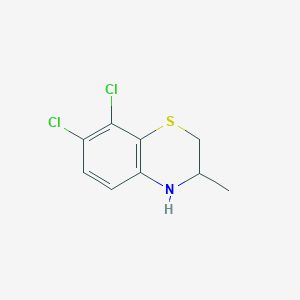
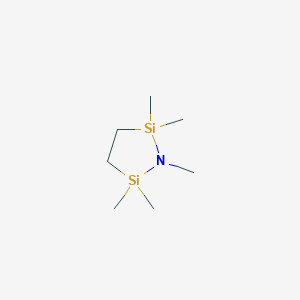
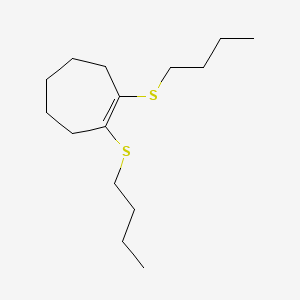
![3-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14348098.png)
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
